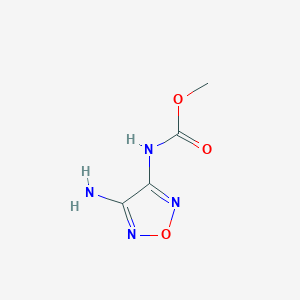

Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate

Vue d'ensemble

Description

Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate is a useful research compound. Its molecular formula is C4H6N4O3 and its molecular weight is 158.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with c-myc, a protein involved in cell cycle regulation .

Mode of Action

Similar compounds have been found to inhibit c-myc-max dimerization, suggesting that they may bind to c-myc .

Biochemical Pathways

The inhibition of c-myc-max dimerization by similar compounds suggests that it may affect pathways related to cell cycle regulation .

Result of Action

Similar compounds have been found to cause growth arrest at the g0/g1 phase in c-myc-over-expressing hl60 and daudi cells .

Action Environment

Similar compounds have been found to have moderate thermal stabilities .

Activité Biologique

Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate is a compound that has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

The biological activity of this compound primarily involves its interaction with various biological targets. The oxadiazole moiety is known for its ability to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. This interaction can modulate the activity of these biomolecules, influencing several biochemical pathways.

Research indicates that the compound may act as an inhibitor for specific enzymes, such as carbonic anhydrase (CA-II), which plays a crucial role in physiological processes including respiration and acid-base balance. The binding mechanism involves multiple hydrogen bonds with active site residues, effectively blocking substrate access to the enzyme's active site .

Antimicrobial Properties

This compound has shown promising antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's structural characteristics allow it to interfere with bacterial metabolic processes.

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, it has been tested against prostate cancer cell lines (PC3) and exhibited significant cytotoxic effects .

Research Findings and Case Studies

Case Study: Anticancer Activity

In a notable study published in 2022, this compound was tested on MDA-MB-468 breast cancer cells. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspases involved in apoptosis pathways .

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the potential of oxadiazole derivatives, including methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate, as anticancer agents. A study demonstrated that a series of oxadiazole-containing compounds exhibited potent cytotoxicity against various tumor cell lines while showing selectivity towards cancer cells over normal cells. The 1,2,4-oxadiazole moiety has been particularly noted for its ability to enhance the bioactivity of compounds through favorable interactions with biological receptors .

Antimicrobial Activity

Oxadiazole derivatives have shown promising antibacterial and antifungal properties. The incorporation of the 4-amino group in the oxadiazole structure has been linked to enhanced activity against pathogenic microorganisms. Research indicates that these compounds can disrupt microbial cell membranes and inhibit essential enzymes, making them valuable candidates for developing new antibiotics .

Explosives and Energetic Materials

The compound has also been explored for its potential use in explosives. Its relatively high density and low melting point make it suitable for applications as a secondary explosive or oxidizer. Research has focused on modifying oxadiazole structures to improve their performance in energetic applications while maintaining safety and stability .

Synthesis and Derivative Development

The synthesis of this compound involves various chemical reactions that can lead to the formation of multiple derivatives with enhanced or novel properties. For instance, the combination of this compound with other pharmacophores has been investigated to create hybrid molecules that exhibit improved biological activity .

Case Study 1: Anticancer Activity

A specific study evaluated the antiproliferative effects of synthesized oxadiazole hybrids at a concentration of 20 μM against murine tumor lines (B16-F0 melanoma and LM3 mammary adenocarcinoma). The results indicated that certain derivatives were three to four times more effective against tumor cells than non-tumor cells, suggesting their potential as chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of oxadiazole derivatives, including this compound. In vitro tests demonstrated significant inhibition of bacterial growth, with specific derivatives outperforming conventional antibiotics in efficacy against resistant strains .

Propriétés

IUPAC Name |

methyl N-(4-amino-1,2,5-oxadiazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O3/c1-10-4(9)6-3-2(5)7-11-8-3/h1H3,(H2,5,7)(H,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVVCTSQMFSUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NON=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701178134 | |

| Record name | Carbamic acid, N-(4-amino-1,2,5-oxadiazol-3-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701178134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256628-07-5 | |

| Record name | Carbamic acid, N-(4-amino-1,2,5-oxadiazol-3-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256628-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4-amino-1,2,5-oxadiazol-3-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701178134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.